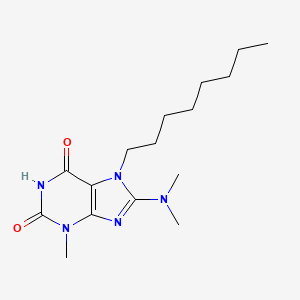

8-(dimethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Description

1,8-Bis(dimethylamino)naphthalene: is a compound with the chemical formula C₁₄H₁₈N₂ . Its structure features two dimethylamino groups attached to the naphthalene ring. Due to its unique arrangement, it exhibits exceptional basicity and is often referred to as Proton Sponge . The name “Proton Sponge” reflects its ability to readily accept protons (H⁺ ions) and act as a strong base.

Properties

Molecular Formula |

C16H27N5O2 |

|---|---|

Molecular Weight |

321.42 g/mol |

IUPAC Name |

8-(dimethylamino)-3-methyl-7-octylpurine-2,6-dione |

InChI |

InChI=1S/C16H27N5O2/c1-5-6-7-8-9-10-11-21-12-13(17-15(21)19(2)3)20(4)16(23)18-14(12)22/h5-11H2,1-4H3,(H,18,22,23) |

InChI Key |

CRWROUZTCZZVFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

- Alkylation of Naphthalene:

- One common synthetic route involves alkylation of naphthalene using dimethylamine as the alkylating agent. The reaction proceeds under suitable conditions to yield 1,8-bis(dimethylamino)naphthalene.

- The reaction can be represented as follows:

Naphthalene+2CH₃NH₂→1,8-Bis(dimethylamino)naphthalene+2CH₄

Industrial Production:

- While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established. Researchers often prepare this compound using the alkylation method mentioned above.

Chemical Reactions Analysis

1,8-Bis(dimethylamino)naphthalene participates in various chemical reactions:

Protonation: As the name suggests, it readily accepts protons (H⁺ ions) to form its protonated form.

Dehydrofluorination: It can remove hydrogen fluoride (HF) from fluorinated compounds.

Arylation: It can undergo arylation reactions, where an aryl group is introduced.

Intramolecular Cyclization: It can participate in cyclization reactions within its own structure.

Common reagents and conditions depend on the specific reaction type. For example:

Protonation: Strong acids (e.g., HCl, H₂SO₄) are used.

Dehydrofluorination: Strong bases (e.g., NaNH₂) are employed.

Arylation: Aryl halides and suitable catalysts.

Cyclization: Appropriate conditions for intramolecular reactions.

Major products formed during these reactions include protonated forms of 1,8-bis(dimethylamino)naphthalene and its derivatives.

Scientific Research Applications

1,8-Bis(dimethylamino)naphthalene finds applications in various fields:

Chemistry: It serves as a strong base in organic synthesis, facilitating reactions that require deprotonation.

Biology: Researchers use it as a pH indicator and fluorescent probe due to its unique optical properties.

Medicine: Its basicity makes it useful in drug development, especially for designing pH-sensitive drug delivery systems.

Industry: It has applications in materials science, including luminescent materials and sensors.

Mechanism of Action

The compound’s mechanism of action primarily revolves around its ability to accept protons. It can deprotonate acidic functional groups, participate in nucleophilic reactions, and influence pH-dependent processes.

Comparison with Similar Compounds

While 1,8-bis(dimethylamino)naphthalene is unique due to its exceptional basicity, similar compounds include:

- 1,5-Bis(dimethylamino)naphthalene

- 1,8-Bis(diethylamino)naphthalene

- 1,8-Bis(dipropylamino)naphthalene

These compounds share structural similarities but exhibit varying basicity and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.